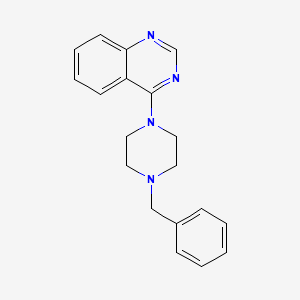
4-(4-Benzylpiperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperazin-1-yl)quinazoline is a compound that belongs to the quinazoline family, which is known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)quinazoline typically involves the reaction of quinazoline derivatives with benzylpiperazine. One common method is the reductive amination of quinazoline with benzylpiperazine using sodium cyanoborohydride in methanol . The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cells.
4-Hydroxy-2-quinolones: Exhibits significant pharmaceutical and biological activities.
Uniqueness
4-(4-Benzylpiperazin-1-yl)quinazoline is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its benzylpiperazine moiety enhances its binding affinity and specificity, making it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C19H20N4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C19H20N4/c1-2-6-16(7-3-1)14-22-10-12-23(13-11-22)19-17-8-4-5-9-18(17)20-15-21-19/h1-9,15H,10-14H2 |
InChI Key |
GWKUFDSPVUIGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14932800.png)
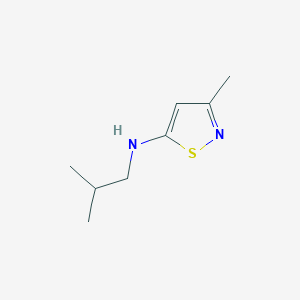

![2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone](/img/structure/B14932816.png)
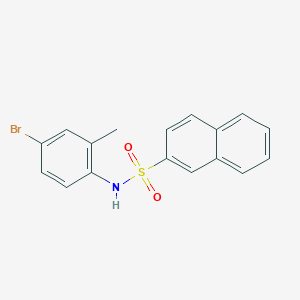
![4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14932820.png)
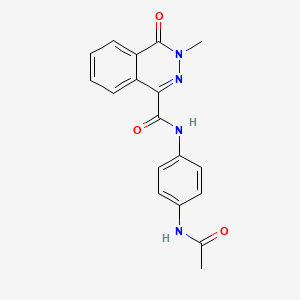
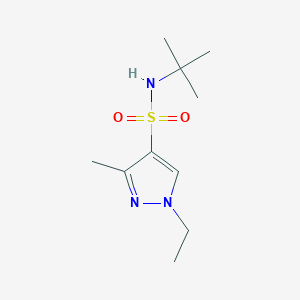
![4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14932837.png)
![1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14932845.png)
![N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B14932858.png)
![methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B14932875.png)
![1-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B14932883.png)
![Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B14932885.png)
